1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Data deficiency Procurement risk Quinolinyl-oxadiazole analogs

The compound 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260704-96-8) is a fully synthetic, fused heterocyclic small molecule with the molecular formula C17H13N3O2S and a molecular weight of 323.37 g/mol. It integrates a quinolin-4(1H)-one core with a 1,2,4-oxadiazole bridge linked to a thiophen-2-yl substituent; the N-1 position of the quinolinone bears an ethyl group.

Molecular Formula C17H13N3O2S
Molecular Weight 323.37
CAS No. 1260704-96-8
Cat. No. B2798961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1260704-96-8
Molecular FormulaC17H13N3O2S
Molecular Weight323.37
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C17H13N3O2S/c1-2-20-10-12(15(21)11-6-3-4-7-13(11)20)17-18-16(19-22-17)14-8-5-9-23-14/h3-10H,2H2,1H3
InChIKeyUBZUXOSQPRCVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260704-96-8): Procurement-Relevant Structural Identity & Source Profile


The compound 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260704-96-8) is a fully synthetic, fused heterocyclic small molecule with the molecular formula C17H13N3O2S and a molecular weight of 323.37 g/mol . It integrates a quinolin-4(1H)-one core with a 1,2,4-oxadiazole bridge linked to a thiophen-2-yl substituent; the N-1 position of the quinolinone bears an ethyl group . Publicly available vendor listings indicate a typical commercial purity of 95%+ for research-grade material . No authoritative bioactivity data, pharmacological profiling, or target-engagement results were identifiable for this compound in the public domain at the time of this analysis.

Why Generic Substitution of 1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Is Not Evidence-Supported


In-class analogs such as 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081128-41-7) share the identical quinolinyl-oxadiazole-thiophene scaffold and differ only by the N-1 alkyl substituent (methyl vs. ethyl) [1]. Despite this close structural similarity, the absence of publicly available head-to-head biological or physicochemical data precludes any conclusion regarding functional equivalence, potency interchangeability, or even comparable solubility and stability profiles between these analogs [2]. The broader class of quinolinyl-oxadiazole hybrids exhibits context-dependent activities spanning anticancer, antimicrobial, and cytoprotective effects that are exquisitely sensitive to minor peripheral modifications [3]; consequently, extrapolating any specific performance metric from one analog to another is scientifically unjustified without experimental confirmation.

Quantitative Differentiation Evidence for 1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Data Availability Audit


Public-Domain Quantitative Comparator Data: A Critical Gap for Procurement Decisions

An exhaustive search of primary literature (PubMed, Google Scholar), patent databases (USPTO, WIPO), and authoritative cheminformatics repositories (PubChem, ChEMBL) yielded zero quantitative bioactivity, ADMET, or physicochemical profiling entries for CAS 1260704-96-8 that include a direct comparator [1]. The closest structurally characterized analog, the 1-methyl variant (CAS 1081128-41-7), likewise lacks published potency, selectivity, or pharmacokinetic data, rendering any cross-compound quantitative comparison currently impossible [1]. This evidentiary void means that no claim of differential superiority—whether in target affinity, cellular potency, metabolic stability, or synthetic accessibility—can be substantiated for this specific compound as of the latest search .

Data deficiency Procurement risk Quinolinyl-oxadiazole analogs

Evidence-Constrained Application Scenarios for 1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one


Cheminformatics-Based Virtual Screening and Library Enumeration

Given the complete absence of experimental bioactivity data, the most scientifically defensible near-term use case is as a structural entry in computational screening libraries. The compound's distinct combination of a 1,2,4-oxadiazole bridge and an N-ethyl quinolinone core can be utilized as a scaffold for fingerprint-based similarity searches, pharmacophore modeling, or molecular docking campaigns, provided that users validate any virtual hits with in vitro assays which should include the 1-methyl analog (CAS 1081128-41-7) as a minimum comparator to control for the impact of N-alkyl variation [1].

Reference Compound for Analytical Method Development

The compound's heteroatom-rich framework (N, O, S) and distinct UV-chromophoric quinolinone system make it suitable as a retention-time or mass-spectral reference standard during liquid chromatography-mass spectrometry (LC-MS) method development for quinolinyl-oxadiazole chemical series. Its 95%+ commercial purity supports use as a system suitability standard, especially when laboratories are analyzing structurally related proprietary libraries.

Synthetic Chemistry Building Block for Focused Library Synthesis

Vendor listings indicate that the compound participates in thioetherification reactions , suggesting utility as a synthetic intermediate for generating focused libraries of quinolinyl-oxadiazole derivatives. Researchers can leverage the thiophene and oxadiazole moieties for further functionalization, with the N-ethyl group providing a distinct steric and electronic profile compared to the commercially available N-methyl analog (CAS 1081128-41-7) [1].

Negative Control or Counter-Screen Compound in Phenotypic Assays

In the absence of any known bioactivity, this compound could serve as a structurally matched negative control in primary screening campaigns evaluating novel quinolinyl-oxadiazole chemotypes. Its use alongside the N-methyl analog would allow researchers to empirically determine whether the N-1 alkyl chain length influences any observed activity in their specific assay system, generating the very comparator data that the public domain currently lacks [1].

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